molecular formula C16H15BrClN3O3 B3035204 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 303987-72-6

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone

Cat. No.: B3035204
CAS No.: 303987-72-6
M. Wt: 412.7 g/mol
InChI Key: IPQOGEIGBQEMMW-UHFFFAOYSA-N
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Description

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound belonging to the class of pyridazinones. This compound features a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2, a bromine atom at position 4, a morpholino group at position 5, and a 2-(4-chlorophenyl)-2-oxoethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom is susceptible to substitution by nucleophiles due to its weak bond with the electron-withdrawing pyridazine ring.

    Hydrolysis: The amide bond in the 2-(4-chlorophenyl)-2-oxoethyl group can undergo hydrolysis under acidic or basic conditions.

    Hydrogen Bonding: The carbonyl group can participate in hydrogen bonding with other molecules containing hydrogen bond donors.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis. Reaction conditions typically involve moderate temperatures and the use of solvents like water or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while hydrolysis can produce smaller fragments containing the chlorophenyl and morpholino groups.

Scientific Research Applications

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The bromine and chlorophenyl groups can participate in various binding interactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: A related compound with similar bromine and chlorophenyl groups but lacking the morpholino and 2-oxoethyl groups.

    4-bromo-2-chloropyrimidine: Another heterocyclic compound with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholino group, in particular, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-15-13(20-5-7-24-8-6-20)9-19-21(16(15)23)10-14(22)11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQOGEIGBQEMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136951
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303987-72-6
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303987-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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